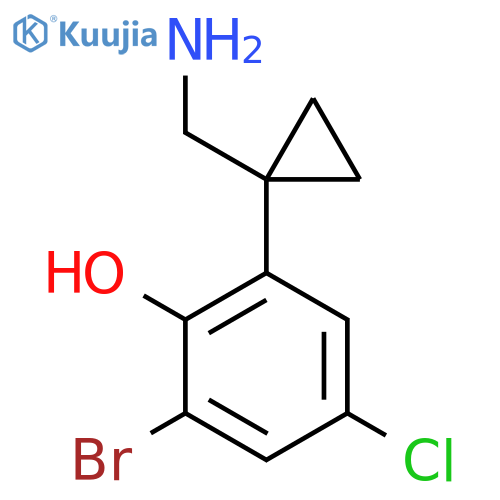Cas no 2229167-03-5 (2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol)

2229167-03-5 structure
商品名:2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol
2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol
- 2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol
- EN300-1922524
- 2229167-03-5
-
- インチ: 1S/C10H11BrClNO/c11-8-4-6(12)3-7(9(8)14)10(5-13)1-2-10/h3-4,14H,1-2,5,13H2
- InChIKey: RGFDMOAEBWZUOC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1O)C1(CN)CC1)Cl
計算された属性
- せいみつぶんしりょう: 274.97125g/mol
- どういたいしつりょう: 274.97125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.2Ų
2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922524-0.25g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 0.25g |
$999.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-2.5g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-0.05g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-10.0g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1922524-5.0g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1922524-5g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 5g |
$3147.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-0.5g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-1g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-0.1g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1922524-1.0g |
2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |
2229167-03-5 | 1g |
$1086.0 | 2023-06-01 |
2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
2229167-03-5 (2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
